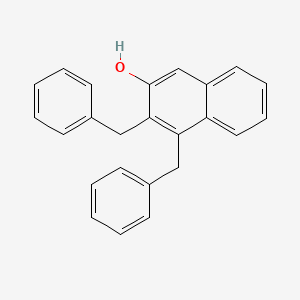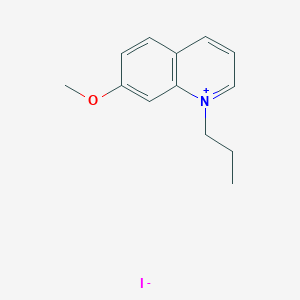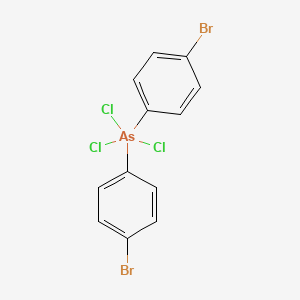![molecular formula C8H11LiO2 B14304771 Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide CAS No. 122762-79-2](/img/structure/B14304771.png)
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 6,6-dimethyl-4,8-dioxaspiro[25]oct-1-en-1-ide is a chemical compound with the molecular formula C8H11LiO2 It is known for its unique spiro structure, which includes a lithium ion coordinated to a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide typically involves the reaction of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene with a lithium reagent. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the spiro compound, followed by the addition of lithium ions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide involves its interaction with molecular targets through its lithium ion and spiro structure. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The spiro structure provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: The parent compound without the lithium ion.
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A related compound with a different functional group.
4,8-Dioxaspiro[2.5]oct-1-ene: A simpler spiro compound without the methyl groups
Uniqueness
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide is unique due to its lithium coordination, which imparts distinct chemical properties and reactivity. The presence of the lithium ion enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
122762-79-2 |
|---|---|
Fórmula molecular |
C8H11LiO2 |
Peso molecular |
146.1 g/mol |
InChI |
InChI=1S/C8H11O2.Li/c1-7(2)5-9-8(3-4-8)10-6-7;/h3H,5-6H2,1-2H3;/q-1;+1 |
Clave InChI |
HWEKIHBGDXLHKH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1(COC2(C=[C-]2)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)




![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)





![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
